molecular formula C14H14N2O B12479984 N'-(propan-2-ylidene)naphthalene-1-carbohydrazide

N'-(propan-2-ylidene)naphthalene-1-carbohydrazide

Cat. No.: B12479984
M. Wt: 226.27 g/mol
InChI Key: YPMXUGXVMSKDDG-UHFFFAOYSA-N
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Description

N’-(propan-2-ylidene)naphthalene-1-carbohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring attached to a carbohydrazide group, with an isopropylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(propan-2-ylidene)naphthalene-1-carbohydrazide can be synthesized through the reaction of naphthalene-1-carbohydrazide with acetone under acidic or basic conditions. The reaction typically involves the condensation of the hydrazide with the carbonyl compound, leading to the formation of the desired product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for N’-(propan-2-ylidene)naphthalene-1-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(propan-2-ylidene)naphthalene-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the naphthalene ring, leading to a wide range of derivatives .

Scientific Research Applications

N’-(propan-2-ylidene)naphthalene-1-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(propan-2-ylidene)naphthalene-1-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(propan-2-ylidene)naphthalene-1-carbohydrazide is unique due to its naphthalene ring, which imparts specific chemical and physical properties. This makes it suitable for applications where aromatic stability and specific electronic properties are required .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(propan-2-ylideneamino)naphthalene-1-carboxamide

InChI

InChI=1S/C14H14N2O/c1-10(2)15-16-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3,(H,16,17)

InChI Key

YPMXUGXVMSKDDG-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C

Origin of Product

United States

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